molecular formula C10H10N4O4S B14006135 3-methyl-5-nitro-N-phenylimidazole-4-sulfonamide CAS No. 6954-36-5

3-methyl-5-nitro-N-phenylimidazole-4-sulfonamide

Cat. No.: B14006135
CAS No.: 6954-36-5
M. Wt: 282.28 g/mol
InChI Key: DKKVCVZREVPWAW-UHFFFAOYSA-N
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Description

3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide is a heterocyclic compound that contains an imidazole ring substituted with a methyl group, a nitro group, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide typically involves the nitration of an imidazole derivative followed by sulfonation and subsequent substitution reactions. One common route involves the following steps:

    Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Sulfonation: The nitrated imidazole is then treated with chlorosulfonic acid to introduce the sulfonamide group.

    Substitution: The phenyl group is introduced through a nucleophilic substitution reaction, often using phenylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation to ensure consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Reduction: 3-methyl-5-amino-N-phenyl-imidazole-4-sulfonamide.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Derivatives with different nucleophiles replacing the sulfonamide group.

Scientific Research Applications

3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can also interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-nitro-imidazole: Lacks the phenyl and sulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.

    N-phenyl-imidazole-4-sulfonamide: Lacks the nitro and methyl groups, which may reduce its antimicrobial and anticancer properties.

    5-nitro-N-phenyl-imidazole-4-sulfonamide: Lacks the methyl group, which can affect its overall reactivity and stability.

Uniqueness

3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its antimicrobial properties, while the sulfonamide group contributes to its enzyme inhibitory effects. The phenyl group adds to its overall stability and potential for further chemical modifications.

Properties

CAS No.

6954-36-5

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

3-methyl-5-nitro-N-phenylimidazole-4-sulfonamide

InChI

InChI=1S/C10H10N4O4S/c1-13-7-11-9(14(15)16)10(13)19(17,18)12-8-5-3-2-4-6-8/h2-7,12H,1H3

InChI Key

DKKVCVZREVPWAW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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